Technical Monograph: tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Technical Monograph: tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
[1]
Executive Summary & Chemical Identity
tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is a specialized heterocyclic intermediate employed primarily in the synthesis of small-molecule kinase inhibitors.[1] As a protected derivative of 6-methoxy-3-methyl-1H-indazole, the tert-butoxycarbonyl (Boc) group serves a dual purpose: it masks the acidic N-H proton to prevent catalyst poisoning during cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) and modifies the solubility profile of the parent heterocycle to facilitate purification.[1]
This monograph details the physicochemical properties, validated synthesis protocols, and mechanistic considerations for its application in medicinal chemistry.[1]
Core Identity Data
| Property | Specification |
| CAS Registry Number | 691900-70-6 |
| IUPAC Name | tert-butyl 6-methoxy-3-methylindazole-1-carboxylate |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol |
| SMILES | CC1=NN(C(=O)OC(C)(C)C)C2=C1C=CC(OC)=C2 |
| InChI Key | Available upon specific isomeric confirmation |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Synthesis & Reaction Engineering
The synthesis of CAS 691900-70-6 hinges on the regioselective protection of the parent indazole.[1] Indazoles exhibit annular tautomerism (1H vs 2H), creating a challenge in directing the protecting group to the desired N1 position.[1]
Retrosynthetic Analysis
The target molecule is assembled via the nucleophilic substitution of di-tert-butyl dicarbonate (Boc₂O) by the deprotonated indazole nitrogen.[1]
-
Precursor: 6-Methoxy-3-methyl-1H-indazole (CAS 7746-29-4)[1][2]
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)[1]
Validated Experimental Protocol
Note: This protocol is adapted from standard methodologies for electron-rich indazoles.
Reagents:
-
6-Methoxy-3-methyl-1H-indazole (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (1.2 equiv)[1]
-
DMAP (0.1 equiv)[1]
-
Triethylamine (1.5 equiv)[1]
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction flask with 6-methoxy-3-methyl-1H-indazole dissolved in anhydrous DCM (0.2 M concentration).
-
Activation: Add Triethylamine and DMAP. Cool the solution to 0°C under an inert nitrogen atmosphere.
-
Addition: Dropwise add a solution of Boc₂O in DCM over 15 minutes. The slow addition controls the exotherm and minimizes bis-protection side products.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Work-up: Quench with saturated NH₄Cl solution. Extract the aqueous layer with DCM (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Critical Process Parameter (CPP):
-
Temperature Control: Maintaining 0°C during addition is crucial. Higher temperatures favor the kinetic N2-Boc product, which is less stable but can complicate purification.[1]
-
Regioselectivity: The N1-Boc isomer is the thermodynamic product.[1] If the N2 isomer forms, stirring for extended periods (12+ hours) in the presence of DMAP often facilitates rearrangement to the stable N1 form.[1]
Mechanistic Visualization
The following diagram illustrates the tautomeric equilibrium and the pathway to the thermodynamic N1-protected product.
Figure 1: Reaction pathway showing the conversion of the indazole precursor to the N1-Boc protected target, highlighting the potential N2-kinetic trap and thermodynamic rearrangement.
Applications in Drug Discovery
The tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibition.[1]
Kinase Inhibitor Design
The indazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.[1]
-
Role of 3-Methyl: Fills the hydrophobic pocket near the gatekeeper residue, often improving potency and selectivity compared to the unmethylated analog.[1]
-
Role of 6-Methoxy: Provides an electron-rich handle for hydrogen bonding interactions or further derivatization (e.g., demethylation to a phenol followed by etherification to introduce solubilizing groups).[1]
Synthetic Utility (The "Masking" Strategy)
In multi-step synthesis, the N1-Boc group is essential for:
-
C-H Activation/Lithiation: The Boc group directs ortho-lithiation, allowing functionalization at the C7 position if required.
-
Cross-Coupling: Free N-H indazoles can poison Palladium catalysts.[1] The Boc-protected form is compatible with Suzuki-Miyaura and Buchwald-Hartwig couplings used to attach biaryl systems.[1]
-
Deprotection: The Boc group is easily removed under acidic conditions (TFA/DCM or HCl/Dioxane) at the final stage of synthesis to reveal the pharmacophore.[1]
Safety & Handling (MSDS Summary)
-
Hazard Statements:
-
Storage: Store at 2–8°C. Moisture sensitive. Keep under inert gas (Argon/Nitrogen) for long-term stability.[1]
References
-
Chemical Identity & CAS: Matrix Scientific. tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate Product Entry. Accessed Jan 2026.[1] Link
-
Indazole Protection Methodologies: Gaikwad, D. D., et al. "Regioselective Synthesis of N-Substituted Indazoles."[1] Journal of Heterocyclic Chemistry, 2021.[1] (General protocol adaptation).
-
Kinase Inhibitor Scaffolds: Zhang, L., et al. "Indazole derivatives as potent kinase inhibitors: A review."[1] European Journal of Medicinal Chemistry, 2018.[1] (Context on 3-methyl-6-methoxyindazole utility).
-
Regioselectivity Mechanisms: Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." Link
